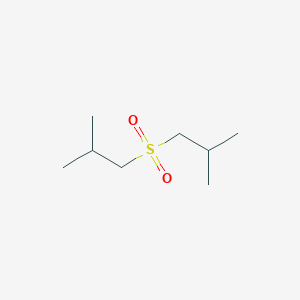
Diisobutyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutyl sulfone is a useful research compound. Its molecular formula is C8H18O2S and its molecular weight is 178.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Diisobutyl sulfone serves as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds. It can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group, allowing for the creation of diverse chemical structures.
Key Reactions:
- Oxidation : Converts to sulfonic acids and other oxidized derivatives.
- Reduction : Can yield dibutyl sulfide.
- Substitution : Forms various substituted sulfones depending on reactants used.
Biological Studies
Research indicates that this compound may exhibit potential biological activities. Its interactions with biological molecules are under investigation for various therapeutic applications.
- Antimicrobial Activity : Studies suggest that this compound may have antimicrobial properties similar to those of dimethyl sulfoxide (DMSO), indicating potential use in antimicrobial formulations.
- Cytotoxicity : Investigations into its effects on cell viability show that it can influence oxidative stress levels, which is crucial for understanding its safety profile in therapeutic contexts .
Medicinal Chemistry
This compound is being explored as a precursor in drug synthesis. Its ability to enhance the bioavailability of therapeutic agents makes it a candidate for drug delivery systems.
- Pharmacological Applications : Its solvent properties facilitate the formulation of drugs, potentially improving their absorption and efficacy .
Industrial Applications
In industrial settings, this compound is utilized in the production of polymers and agrochemicals. Its stability and reactivity make it suitable for various manufacturing processes.
- Polymer Production : Used in creating sulfone-containing polymers known for their chemical resistance and durability, which are essential for applications like membranes in filtration systems .
Case Study 1: Antimicrobial Formulation
A study examined the effectiveness of this compound combined with polyethylene glycol against Pseudomonas aeruginosa. Results indicated significant inhibitory effects, suggesting its potential as an active ingredient in antimicrobial products.
Case Study 2: Drug Delivery System
Research into this compound's role as a drug delivery agent highlighted its ability to penetrate biological membranes effectively. This property was demonstrated through experiments showing enhanced diffusion of therapeutic compounds when formulated with this compound.
Eigenschaften
CAS-Nummer |
10495-45-1 |
|---|---|
Molekularformel |
C8H18O2S |
Molekulargewicht |
178.29 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropylsulfonyl)propane |
InChI |
InChI=1S/C8H18O2S/c1-7(2)5-11(9,10)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
ULSLZZKKTPQNNJ-UHFFFAOYSA-N |
SMILES |
CC(C)CS(=O)(=O)CC(C)C |
Kanonische SMILES |
CC(C)CS(=O)(=O)CC(C)C |
Siedepunkt |
265.0 °C |
melting_point |
17.0 °C |
Key on ui other cas no. |
10495-45-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















